molecular formula C22H20S B14008960 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- CAS No. 81536-13-2

9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-

Cat. No.: B14008960
CAS No.: 81536-13-2
M. Wt: 316.5 g/mol
InChI Key: VHTMXGXGHDTJGH-UHFFFAOYSA-N
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Description

9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is a chemical compound with the molecular formula C22H20S It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a 2,4,6-trimethylphenylthio group attached to the 9th position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- typically involves the reaction of 9H-fluorene with 2,4,6-trimethylphenylthiol under specific conditions. A common method includes:

    Starting Materials: 9H-fluorene and 2,4,6-trimethylphenylthiol.

    Catalysts: Often, a base such as sodium hydride (NaH) is used to deprotonate the thiol group.

    Solvents: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of aromatic compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- involves its interaction with molecular targets through its aromatic and thio groups. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene,9-(phenylmethylene)-: Another fluorene derivative with a phenylmethylene group.

    9H-Fluorene,2,4,6-trinitrophenol: A fluorene derivative with nitro groups, known for its explosive properties.

Uniqueness

9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is unique due to the presence of the 2,4,6-trimethylphenylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic and sulfur-containing compounds.

Biological Activity

The compound 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- , also referred to as a fluorene derivative, has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, providing insights from recent studies and research findings.

  • Molecular Formula: C22H22S
  • Molecular Weight: 342.48 g/mol
  • CAS Number: 81536-40-7

The biological activity of 9H-Fluorene derivatives is primarily attributed to their ability to interact with biological macromolecules. The compound can intercalate into DNA, which disrupts normal cellular functions such as replication and transcription. This mechanism can lead to apoptosis in rapidly dividing cells, making it a candidate for anticancer applications.

Key Mechanisms:

  • DNA Intercalation: The compound inserts itself between DNA base pairs, hindering replication.
  • Inhibition of Topoisomerases: It may inhibit topoisomerase enzymes critical for DNA unwinding during replication.
  • Induction of Apoptosis: Disruption of DNA function can activate apoptotic pathways.

Biological Activity Studies

Recent studies have focused on the compound's potential as an anticancer agent and its interactions with various cellular targets.

Anticancer Activity

Research indicates that 9H-Fluorene derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Study on Breast Cancer Cells: A study demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM.
  • Mechanistic Insights: The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V positivity in treated cells.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 9H-Fluorene derivatives. Preliminary data suggest that these compounds may exhibit bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus:

  • Minimum Inhibitory Concentration (MIC): The MIC was determined to be around 15 µg/mL.

Case Studies

  • Fluorescent Probe Applications:
    • The compound has been studied for its application as a fluorescent probe in biological imaging due to its unique electronic properties. It emits light upon excitation, facilitating cellular imaging techniques.
  • Drug Development:
    • Researchers are exploring derivatives of this compound for their potential therapeutic properties against various diseases, including cancer and bacterial infections.

Comparative Analysis

To better understand the uniqueness of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-, it is useful to compare it with similar compounds:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-Fluorene DerivativeSignificantModerate
9-(2,4-Dimethylphenyl)-9H-fluoreneFluorene DerivativeModerateLow
9-(Phenyl)-9H-fluoreneFluorene DerivativeLowHigh

Properties

CAS No.

81536-13-2

Molecular Formula

C22H20S

Molecular Weight

316.5 g/mol

IUPAC Name

9-(2,4,6-trimethylphenyl)sulfanyl-9H-fluorene

InChI

InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3

InChI Key

VHTMXGXGHDTJGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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